molecular formula C7H10BF3N2O2 B2856919 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid CAS No. 2170881-31-7

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid

カタログ番号: B2856919
CAS番号: 2170881-31-7
分子量: 221.97
InChIキー: LVFOYTQDBQEMAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a boronic acid derivative that features a pyrazole ring substituted with an isopropyl group and a trifluoromethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

作用機序

Target of Action

The primary target of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a critical process in organic synthesis .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared . Its ADME properties and impact on bioavailability would need further investigation.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of various organic compounds, including imidazo[1,2-a]pyrazine based phosphodiesterase 10A inhibitors and pyrido[3,4-d]pyrimidin-4-(3H)-one based KDM4 and KDM5 (histone lysine demethylase families) inhibitors .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . The compound is generally environmentally benign , suggesting that it may have a low impact on the environment.

準備方法

The synthesis of 1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

生物活性

1-Isopropyl-3-(trifluoromethyl)pyrazole-4-boronic acid is a boronic acid derivative characterized by its unique structural features, including a pyrazole ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C7H10BF3N2O2C_7H_{10}BF_3N_2O_2 with a molecular weight of 221.97 g/mol. The trifluoromethyl group enhances lipophilicity, potentially influencing the compound's interactions within biological systems. Its boronic acid functional group allows for reversible covalent bonding with diols and Lewis bases, making it a candidate for various biochemical applications.

Anticancer Properties

This compound has shown promising anticancer activity. Research indicates that it may function as an inhibitor of Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. In vitro studies have demonstrated that this compound can inhibit tumor growth effectively, with IC50 values reported around 1-2 nM in sensitive cancer cell lines .

Table 1: Summary of Anticancer Activity

Cell Line IC50 (nM) Mechanism of Action
H146 (small-cell lung)1-2Bcl-2/Bcl-xL inhibition
A549 (lung cancer)VariesInduction of apoptosis through caspase activation

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor, particularly targeting specific active sites on enzymes involved in various metabolic pathways. This property may lead to therapeutic applications in pharmacology, especially for diseases where enzyme regulation is crucial .

Research Findings

Several studies have focused on the synthesis and biological testing of this compound, highlighting its efficacy against various cancer types and its mechanism of action.

Case Studies

  • In Vitro Studies : A study demonstrated that treatment with this compound led to significant cell cycle arrest and apoptosis in A549 lung cancer cells. This was evidenced by increased caspase-3 activation and nuclear condensation, suggesting a robust apoptotic response .
  • Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications to the pyrazole ring can significantly affect the compound's potency and selectivity against cancer cells. For instance, the presence of the trifluoromethyl group correlates with enhanced lipophilicity and improved binding affinity to target proteins .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with related compounds was conducted:

Table 2: Comparative Analysis of Related Compounds

Compound Molecular Formula Key Features
This compoundC7H10BF3N2O2Trifluoromethyl group enhances lipophilicity
1-Isopropyl-1H-pyrazole-4-boronic acidC7H10BN2O2Lacks trifluoromethyl; different interaction profile
3-(Trifluoromethyl)-1H-pyrazole-4-boronic acid pinacol esterC8H10BF3N2O2Esterified form; altered stability

特性

IUPAC Name

[1-propan-2-yl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BF3N2O2/c1-4(2)13-3-5(8(14)15)6(12-13)7(9,10)11/h3-4,14-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFOYTQDBQEMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C(F)(F)F)C(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。